D-Glucitol-3-13C: A Technical Guide for Researchers
D-Glucitol-3-13C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucitol-3-13C is a stable isotope-labeled form of D-Glucitol, also commonly known as D-Sorbitol.[][2] D-Sorbitol is a six-carbon sugar alcohol naturally found in various fruits and is also produced synthetically from glucose.[3][4][5] The defining feature of D-Glucitol-3-13C is the replacement of the naturally abundant carbon-12 isotope with a carbon-13 isotope at the third carbon position of the glucitol molecule. This isotopic labeling makes it a powerful tool in metabolic research, allowing scientists to trace the path of this specific carbon atom through various biochemical pathways without the use of radioactive tracers.
This guide provides an in-depth overview of D-Glucitol-3-13C, its properties, primary applications, and a generalized experimental protocol for its use in metabolic flux analysis.
Core Properties of D-Glucitol-3-13C
The fundamental chemical and physical properties of D-Glucitol-3-13C are summarized in the table below. These properties are crucial for its application in experimental settings, particularly for calculating concentrations and for analysis using mass spectrometry and nuclear magnetic resonance.
| Property | Value | References |
| Chemical Name | D-Glucitol-3-13C | |
| Synonyms | D-Sorbitol-3-13C, D-[3-13C]glucitol, D-[3-13C]sorbitol | |
| Molecular Formula | C₅¹³CH₁₄O₆ | |
| Molecular Weight | 183.17 g/mol | |
| Appearance | White or almost white crystalline powder | |
| Storage | 2-8°C Refrigerator | |
| Unlabeled CAS Number | 50-70-4 |
Primary Uses of D-Glucitol-3-13C
The integration of a stable isotope at a specific position allows D-Glucitol-3-13C to be a valuable tracer in several advanced research applications.
Metabolic Flux Analysis (MFA)
The most prominent application of D-Glucitol-3-13C is in ¹³C Metabolic Flux Analysis (MFA). MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing D-Glucitol-3-13C into cells, tissues, or organisms, researchers can trace the incorporation of the ¹³C label into downstream metabolites. This allows for the precise determination of fluxes through specific pathways. For instance, as D-Glucitol (Sorbitol) is the product of glucose reduction via the polyol pathway, D-Glucitol-3-13C can be used to investigate the activity of this pathway, which is implicated in diabetic complications. The choice of a positionally labeled tracer like D-Glucitol-3-13C can offer more focused analyses of specific reactions compared to uniformly labeled tracers.
Drug Development and Pharmacokinetics
In the field of drug development, D-Glucitol-3-13C serves as a critical tool for studying the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. By incorporating the labeled molecule, researchers can track its metabolic fate and understand how a drug or its delivery vehicle is processed in the body. This information is fundamental for developing safe and effective medications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a key analytical technique used in conjunction with ¹³C-labeled compounds. D-Glucitol-3-13C can be used to study enzyme kinetics, protein-ligand interactions, and the conformation of molecules in solution. For example, studies have utilized ¹³C NMR to monitor the sorbitol pathway and the effects of inhibitors, providing insights into drug efficacy. The specific labeling at the C-3 position provides a distinct signal that can be tracked to elucidate metabolic transformations.
Experimental Protocols
While specific experimental conditions will vary based on the research question and model system, the following section outlines a generalized protocol for a metabolic flux analysis experiment using D-Glucitol-3-13C in a mammalian cell culture system.
Generalized Protocol for ¹³C Metabolic Flux Analysis in Cell Culture
This protocol is based on established principles of 13C-MFA.
1. Cell Culture and Isotope Labeling:
- Culture mammalian cells of interest to a desired confluency (e.g., 80%) in standard growth medium.
- Prepare the labeling medium by replacing the standard glucose or other carbon source with a known concentration of D-Glucitol-3-13C. The unlabeled carbon sources should be quantified to ensure accurate modeling.
- Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
- Incubate the cells for a predetermined period. The timing is critical to achieve a metabolic steady-state and sufficient label incorporation. This can range from minutes to hours depending on the metabolic rates of the cells.
2. Metabolite Extraction:
- After incubation, rapidly quench the metabolism to halt enzymatic activity. This is typically done by aspirating the medium and adding a cold solvent, such as 80% methanol, and placing the culture dish on dry ice.
- Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
- Centrifuge the samples to pellet the cell debris and proteins.
- Collect the supernatant containing the polar metabolites.
3. Sample Analysis:
- Analyze the extracted metabolites using mass spectrometry, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- These techniques will separate the metabolites and detect their mass isotopomer distributions (MIDs), which reveal the extent and position of ¹³C incorporation.
4. Data Analysis and Flux Calculation:
- Process the raw MS data to identify metabolites and determine their MIDs.
- Correct the MIDs for the natural abundance of ¹³C.
- Use specialized software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the measured MIDs to a stoichiometric model of the relevant metabolic pathways.
Visualizing Pathways and Workflows
Polyol Pathway
The diagram below illustrates the conversion of D-Glucose to D-Glucitol (Sorbitol) via the polyol pathway, a key metabolic route where D-Glucitol-3-13C can be utilized as a tracer.
Caption: The enzymatic conversion of D-Glucose to D-Glucitol.
General Workflow for ¹³C Metabolic Flux Analysis
The following diagram outlines the key steps in a typical ¹³C-MFA experiment, from the introduction of the isotopic tracer to the final flux map.
Caption: A stepwise overview of a ¹³C Metabolic Flux Analysis experiment.
